Aminooxysuccinic acid

CAS No.:

Cat. No.: VC1891064

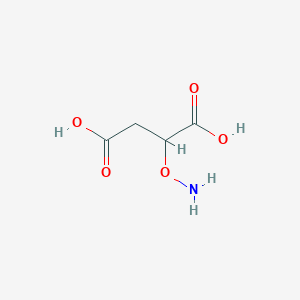

Molecular Formula: C4H7NO5

Molecular Weight: 149.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7NO5 |

|---|---|

| Molecular Weight | 149.1 g/mol |

| IUPAC Name | 2-aminooxybutanedioic acid |

| Standard InChI | InChI=1S/C4H7NO5/c5-10-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9) |

| Standard InChI Key | COZAKADBHRLDAP-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(=O)O)ON)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure

Aminooxysuccinic acid maintains the carbon backbone of succinic acid while featuring the distinctive aminooxy group that defines its reactivity profile. The structural modification creates a compound that retains carboxylic acid functionality while introducing the unique reactivity characteristics of the aminooxy group. The molecular structure facilitates specific interactions with biological targets, particularly enzymes containing carbonyl groups in their active sites.

Reactivity Mechanisms

The aminooxy group in aminooxysuccinic acid demonstrates significantly increased nucleophilicity compared to standard amino groups. This enhanced reactivity stems from the α-effect, which occurs due to the presence of a heteroatom (oxygen) adjacent to the sp² nitrogen . This structural feature enables the formation of stable oxime bonds with carbonyl compounds, a property that underlies many of the biological activities of the compound.

When aminooxy compounds react with aldehydes or ketones, they form stable oxime bonds through nucleophilic addition followed by dehydration. The resulting oximes display remarkably higher stability toward hydrolysis compared to imines formed by primary amines . This enhanced stability contributes significantly to the effectiveness of aminooxysuccinic acid as an enzyme inhibitor, particularly for enzymes utilizing carbonyl-containing cofactors.

Table 1: Key Properties of Aminooxysuccinic Acid

| Property | Description |

|---|---|

| Chemical Formula | C₄H₇NO₅ |

| Functional Groups | Carboxylic acid and aminooxy group |

| Primary Reaction Mechanism | Oxime formation with carbonyl compounds |

| Key Characteristic | High nucleophilicity due to α-effect |

| Stability | Forms hydrolytically stable oxime bonds |

| Primary Biological Activity | Inhibition of pyridoxal-dependent enzymes |

Biological Activities

Enzymatic Inhibition Mechanisms

Aminooxysuccinic acid functions primarily as an enzyme inhibitor, with particular effectiveness against pyridoxal phosphate-dependent enzymes. The compound's inhibitory action stems from its ability to react with the aldehyde group of the pyridoxal cofactor, forming a stable oxime that interferes with the normal catalytic function of these enzymes . This mechanism of inhibition affects multiple enzymes utilizing pyridoxal phosphate as a cofactor, explaining the broad spectrum of biological effects observed with aminooxysuccinic acid.

Inhibition of Alanine Racemase

One of the most significant biological activities of aminooxysuccinic acid is its inhibition of alanine racemase (Alr), an enzyme essential for bacterial cell wall synthesis . Alr catalyzes the racemization of L-alanine to D-alanine, which constitutes a critical component of the peptidoglycan layer in bacterial cell walls. By inhibiting this enzyme, aminooxysuccinic acid interferes with the bacterial cell wall synthesis process, potentially leading to cell death.

The inhibition of Alr by aminooxysuccinic acid represents a particularly valuable mechanism for antibacterial activity because Alr is absent in mammals. This differential expression provides the potential for selective toxicity toward bacterial cells while minimizing effects on human cells, making aminooxysuccinic acid a promising template for antibacterial drug development.

General Inhibition of Pyridoxal Enzymes

Beyond alanine racemase, aminooxysuccinic acid acts as a general inhibitor of pyridoxal-dependent enzymes . These enzymes utilize pyridoxal phosphate (a derivative of vitamin B6) as a cofactor and participate in diverse metabolic pathways, including amino acid metabolism, neurotransmitter synthesis, and various biosynthetic processes. The broad inhibitory activity against this class of enzymes highlights the potential biological significance of aminooxysuccinic acid in multiple biological contexts.

Table 2: Comparative Enzyme Inhibition by Aminooxy Compounds

| Compound | Target Enzyme | Inhibition Mechanism | Application Area |

|---|---|---|---|

| Aminooxysuccinic Acid | Alanine Racemase (Alr) | Formation of stable oxime with pyridoxal cofactor | Antibacterial research |

| Aminooxyacetic Acid | Various Pyridoxal Enzymes | Formation of stable oxime with pyridoxal cofactor | General enzyme inhibition studies |

| Aminooxy Derivatives | Diverse Pyridoxal-Dependent Enzymes | Structure-dependent oxime formation | Research tools and potential therapeutics |

Applications in Research and Development

Antibacterial Research Applications

The inhibitory effect of aminooxysuccinic acid on alanine racemase positions it as a valuable molecule in antibacterial research . Researchers have explored its potential as a template for developing more potent and selective inhibitors of bacterial cell wall synthesis, contributing to efforts to combat bacterial infections, including those caused by antibiotic-resistant strains.

In antibacterial screening, agar diffusion assays have been employed to assess the compound's ability to protect antibiotics like penicillin from degradation by bacterial enzymes . These screening approaches provide important insights into how aminooxysuccinic acid might be developed or modified to enhance its antibacterial properties. The compound serves as both a research tool for studying bacterial metabolism and a potential starting point for novel antibacterial drug development.

Industrial Applications

Beyond its biological applications, aminooxysuccinic acid and related compounds have been investigated for industrial uses, particularly as stabilizers for polymer formulations. Patent literature indicates that substituted aminoxy succinates can function effectively as stabilizers in various polymer systems, potentially enhancing durability and resistance to degradation .

The specific mechanisms by which aminooxysuccinic acid derivatives contribute to polymer stabilization likely involve protection against oxidative degradation through their ability to scavenge reactive species or interrupt degradation chain reactions. This application demonstrates the versatility of aminooxy compounds beyond their biochemical activities.

Biochemical Research Tools

As a selective enzyme inhibitor, aminooxysuccinic acid provides researchers with valuable tools for studying enzyme mechanisms and metabolic pathways. By selectively inhibiting specific enzymes, researchers can observe the downstream effects of pathway disruption, elucidating metabolic relationships and regulatory mechanisms. This application makes aminooxysuccinic acid an important component of the biochemical research toolkit.

Table 3: Applications of Aminooxysuccinic Acid in Various Fields

| Application Domain | Specific Use | Underlying Mechanism | Current Status |

|---|---|---|---|

| Antibacterial Research | Inhibition of bacterial cell wall synthesis | Selective inhibition of alanine racemase | Active research area |

| Polymer Chemistry | Stabilization of polymeric materials | Protection against oxidative degradation | Patent-protected applications |

| Biochemical Research | Study of metabolic pathways | Selective enzyme inhibition | Established research tool |

| Medicinal Chemistry | Template for drug development | Structure-based design of inhibitors | Early-stage investigation |

Synthesis and Production Approaches

Structural Relationship to Succinic Acid

The synthesis of aminooxysuccinic acid builds upon the foundation of succinic acid production methods. Succinic acid, as a platform chemical, can be produced through both chemical and biological routes, with the latter gaining increasing attention due to sustainability considerations . Biosynthetic pathways for succinic acid production might potentially be leveraged to develop more efficient or environmentally friendly routes to aminooxysuccinic acid through appropriate enzymatic or chemical modifications.

Various microbial systems have been engineered for enhanced succinic acid production, achieving yields of up to 0.78 g/g glucose in some optimized strains . These biological production systems might serve as starting points for developing biocatalytic approaches to aminooxysuccinic acid and related compounds, potentially offering more sustainable production methods.

Comparative Analysis with Related Compounds

Relationship to Other Succinic Acid Derivatives

Aminooxysuccinic acid belongs to a broader family of succinic acid derivatives with diverse biological activities. Related compounds include succinamic acid (monoamide of succinic acid) and (N ω-L-arginino)succinic acid , each possessing distinct chemical properties and biological activities. Comparing these compounds provides valuable insights into structure-activity relationships and guides the development of compounds with enhanced properties for specific applications.

Comparison with Other Aminooxy Compounds

Aminooxysuccinic acid shares functional similarities with other aminooxy compounds, such as aminooxyacetic acid, which also functions as a general inhibitor of pyridoxal enzymes . These structural analogues differ in their specificity, potency, and pharmacokinetic properties, influencing their effectiveness in various applications. Comparative studies of these compounds contribute to understanding the broader principles of enzyme inhibition and guide the development of more selective or potent inhibitors.

Current Research Trends and Future Directions

Recent Developments in Antibacterial Research

Recent research has explored the potential of aminooxysuccinic acid and structurally related compounds as templates for developing novel antibacterial agents. As antibiotic resistance continues to emerge as a global health challenge, enzyme inhibitors targeting bacterial-specific pathways represent promising avenues for developing new therapeutic strategies . Researchers continue to investigate structural modifications that might enhance the selectivity, potency, or pharmacokinetic properties of these compounds.

Future Research Directions

Future research on aminooxysuccinic acid may focus on several key areas:

-

Development of more selective derivatives targeting specific pyridoxal enzymes

-

Investigation of synergistic effects with existing antibiotics

-

Exploration of novel delivery systems to enhance bioavailability

-

Examination of potential applications beyond antibacterial research

Additionally, computational approaches and structure-based design strategies may accelerate the development of optimized aminooxysuccinic acid derivatives with enhanced properties for specific applications. The versatility of the aminooxy functionality suggests potential applications in diverse fields beyond those currently explored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume